

Comparing the gene expression profiles of cells treated with Prostinfenem vs other analogues

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Compound of Interest

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Comparative Analysis of Gene Expression Profiles Induced by Carbapenem Antibiotics

A guide for researchers, scientists, and drug development professionals.

Disclaimer: The term "**Prostinfenem**" did not yield specific results in scientific literature searches and is presumed to be a typographical error. Given the "-fenem" suffix, a characteristic naming convention for carbapenem antibiotics, this guide provides a comparative analysis of the gene expression profiles of cells treated with various well-established carbapenem analogues. This report synthesizes data from multiple studies to offer insights into the differential cellular responses to this critical class of antibiotics.

Carbapenems are a class of β -lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. They function by inhibiting bacterial cell wall synthesis. However, the emergence of carbapenem-resistant bacteria, such as carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to public health. Understanding the nuanced effects of different carbapenem analogues on bacterial gene expression can illuminate mechanisms of action, resistance, and potential avenues for synergistic therapies. This guide compares the transcriptomic responses to ertapenem, meropenem, and imipenem in clinically relevant bacterial strains.

Experimental Protocols

The methodologies summarized below are derived from studies investigating the transcriptomic response of bacteria to carbapenem treatment.

Bacterial Strains and Culture Conditions:

- *Escherichia coli* (CRE isolate): An *E. coli* clinical isolate exhibiting resistance to ertapenem and sensitivity to meropenem was grown to the exponential phase before antibiotic exposure[1].
- *Klebsiella pneumoniae*: Biofilm cultures of *K. pneumoniae* were established and then treated with sublethal concentrations of various carbapenems[2].

Antibiotic Treatment:

- Ertapenem and Meropenem in *E. coli*: Exponentially growing *E. coli* cultures were exposed to ertapenem or meropenem for 30 and 60 minutes[1].
- Imipenem in *K. pneumoniae*: Pre-formed *K. pneumoniae* biofilms were treated with sublethal concentrations of imipenem for 24 hours[2].

Gene Expression Analysis:

- RNA Sequencing: Total RNA was extracted from bacterial cultures post-treatment. Following RNA quality control, libraries were prepared and sequenced to analyze the global gene expression profiles[1].
- Data Analysis: The sequencing reads were mapped to the reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to each carbapenem treatment compared to untreated controls. Pathway analysis was then used to determine the biological processes affected[1][3].

Data Presentation: Comparative Gene Expression Changes

The following tables summarize the key changes in gene expression observed in bacteria treated with different carbapenem analogues.

Table 1: Comparison of Differentially Expressed Gene Categories in E. coli and K. pneumoniae

Functional Category	Ertapenem & Meropenem (E. coli)[1]	Imipenem (K. pneumoniae Biofilm)[2]
Motility	Significant changes in expression	Not reported as a primary affected category
Metabolism	Alterations in maltodextrin metabolism	Upregulation of genes for amino acid, carbohydrate, and lipid transport and metabolism
Stress Response	Upregulation of the general stress response	Activation of stress response genes
Cell Wall/Membrane	Not reported as a primary affected category	Upregulation of genes involved in cell wall/membrane biosynthesis
Protein Turnover	Not reported as a primary affected category	Upregulation of genes related to protein turnover and chaperones

Table 2: Specific Gene Expression Changes in Response to Carbapenems

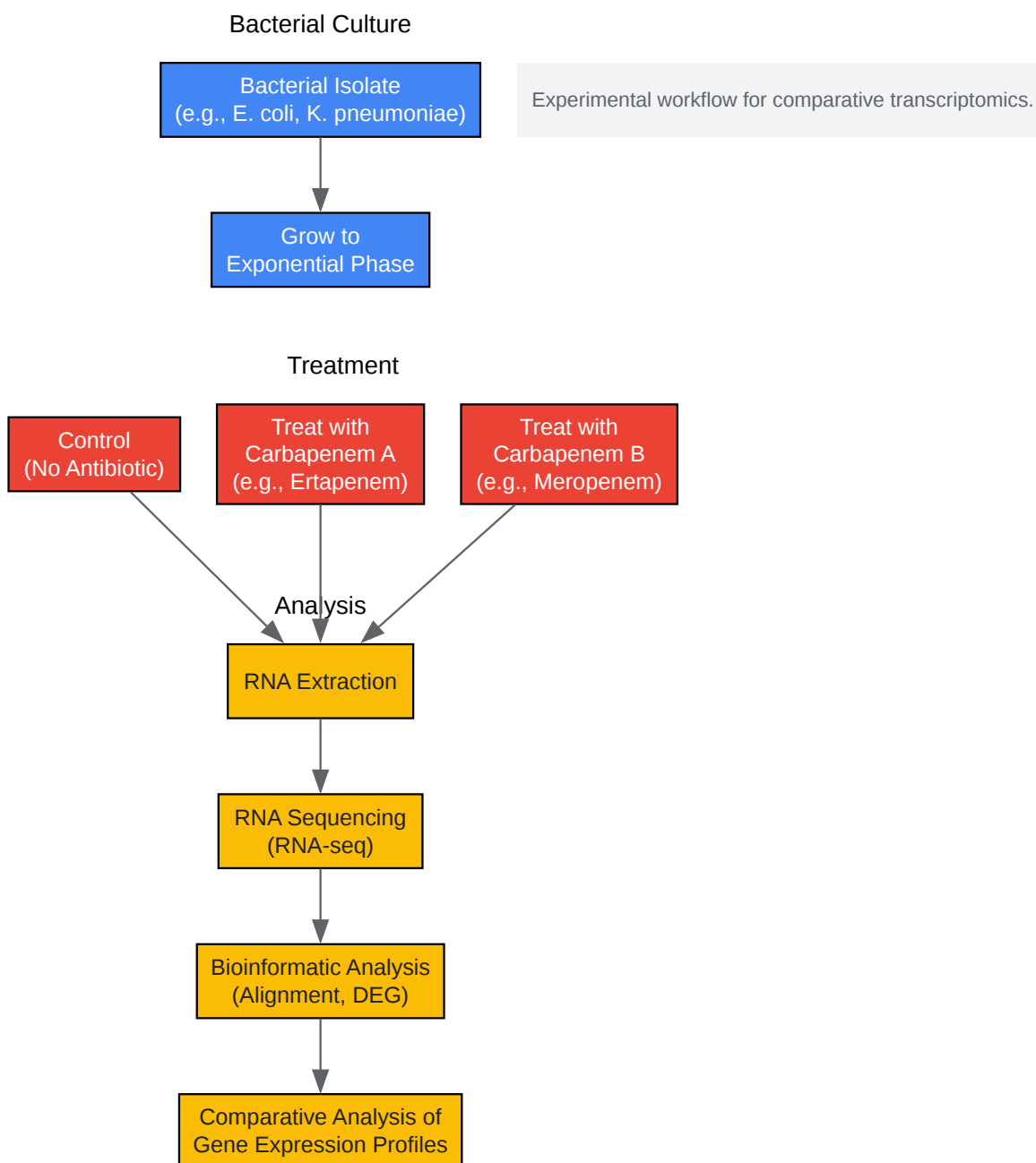
Gene/System	Organism	Treatment(s)	Observed Regulation	Implication
Motility Genes	E. coli	Ertapenem, Meropenem	Significant expression changes	Bacterial response to antibiotic stress may involve altering motility.
Maltodextrin Metabolism Genes	E. coli	Ertapenem, Meropenem	Significant expression changes	Carbapenems may disrupt key metabolic pathways.
Formate Hydrogenlyase Complex	E. coli	Ertapenem, Meropenem	Significant expression changes	Suggests an impact on anaerobic metabolism.
bolA	E. coli	Ertapenem, Meropenem	Upregulated	A morphogene involved in the general stress response, potentially influencing the expression of penicillin-binding proteins and beta-lactamases[1].
Transport & Metabolism Genes	K. pneumoniae	Imipenem	Upregulated	Increased metabolic activity as a potential survival mechanism in biofilms[2].
Cell Wall Biosynthesis	K. pneumoniae	Imipenem	Upregulated	A compensatory response to the

Genes

inhibition of
peptidoglycan
synthesis[2].

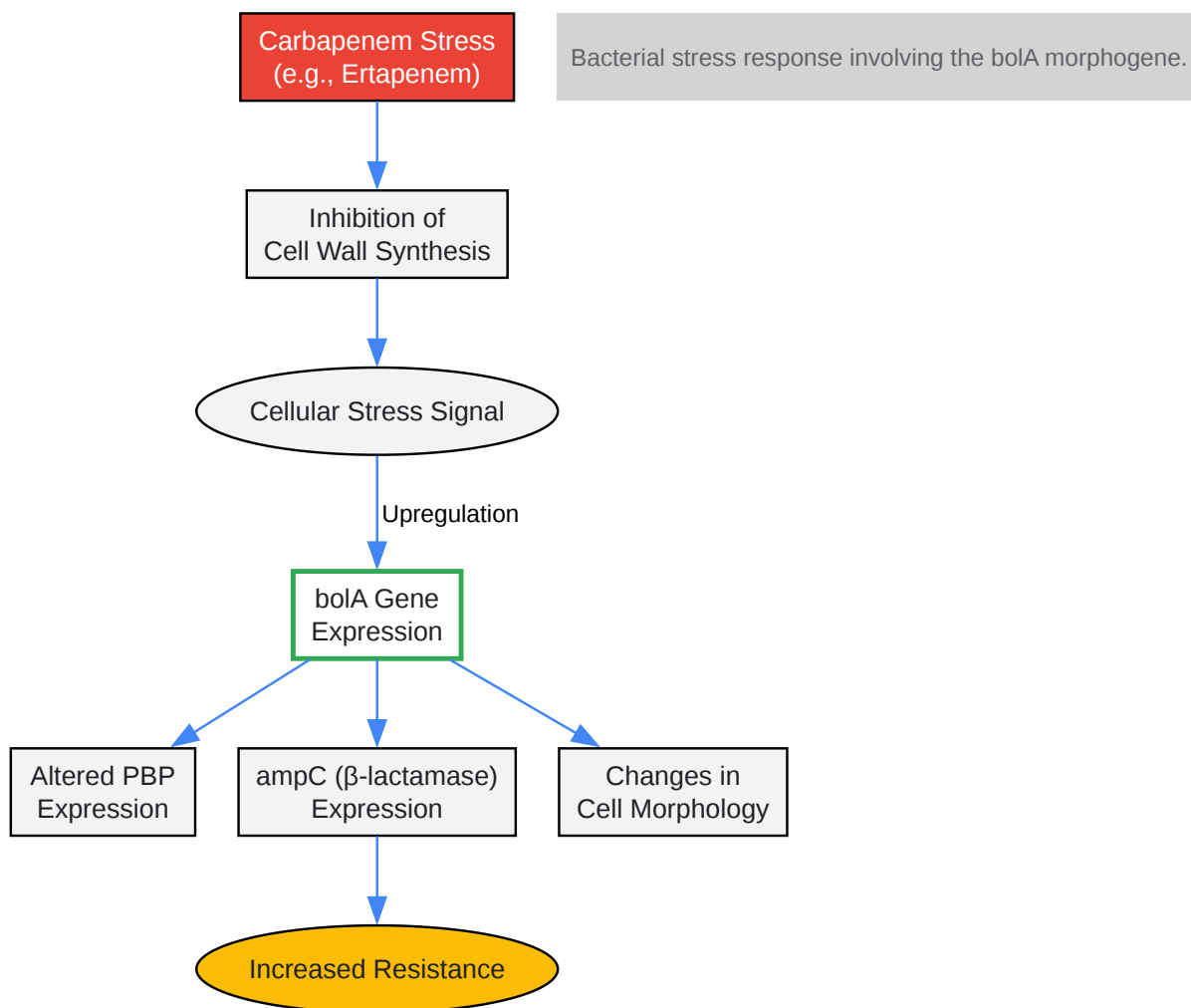
Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for comparative transcriptomics and a key bacterial response pathway to antibiotic stress.



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Experimental workflow for comparative transcriptomics.



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Bacterial stress response involving the bolA morphogene.

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References

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- 2. Sublethal Concentrations of Carbapenems Alter Cell Morphology and Genomic Expression of *Klebsiella pneumoniae* Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
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